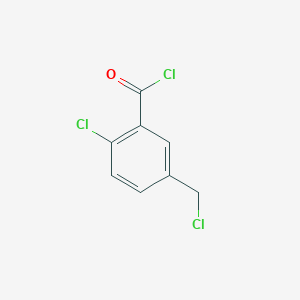
2-Chloro-5-(chloromethyl)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(chloromethyl)benzoyl chloride is an organic compound with the molecular formula C8H6Cl2O. It is a derivative of benzoyl chloride, characterized by the presence of two chlorine atoms attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(chloromethyl)benzoyl chloride typically involves the chlorination of 2-chlorotoluene. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is conducted under controlled conditions to ensure the selective chlorination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(chloromethyl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding benzoyl acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Hydrolysis: This reaction occurs readily in the presence of water, especially under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, with sodium hydroxide, the product would be 2-chloro-5-(hydroxymethyl)benzoyl chloride.
Hydrolysis: The major products are 2-chloro-5-(chloromethyl)benzoic acid and hydrochloric acid.
Aplicaciones Científicas De Investigación
2-Chloro-5-(chloromethyl)benzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: This compound is used in the preparation of polymers and other materials with specific properties.
Biological Research: It is used in the modification of biomolecules for studying their functions and interactions.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(chloromethyl)benzoyl chloride involves its reactivity towards nucleophiles. The chlorine atoms attached to the benzene ring are electron-withdrawing groups, making the carbon atoms more susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to introduce different functional groups onto the benzene ring .
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl Chloride: A simpler compound with a single chlorine atom attached to the benzene ring.
2-Chlorobenzoyl Chloride: Similar structure but with only one chlorine atom on the benzene ring.
3-Chloro-5-(chloromethyl)benzoyl Chloride: Another derivative with different positions of chlorine atoms.
Uniqueness
2-Chloro-5-(chloromethyl)benzoyl chloride is unique due to the presence of two chlorine atoms at specific positions on the benzene ring. This structural feature imparts distinct reactivity and properties, making it valuable in specific synthetic applications .
Propiedades
Número CAS |
920759-97-3 |
|---|---|
Fórmula molecular |
C8H5Cl3O |
Peso molecular |
223.5 g/mol |
Nombre IUPAC |
2-chloro-5-(chloromethyl)benzoyl chloride |
InChI |
InChI=1S/C8H5Cl3O/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3H,4H2 |
Clave InChI |
MKYYFEMAFCQGQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCl)C(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



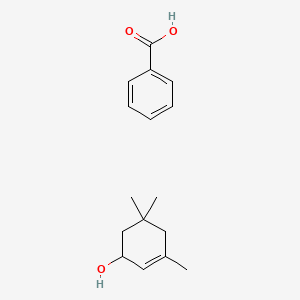
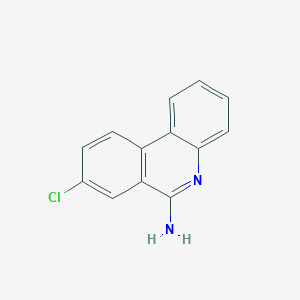

![2-(3,4-Dimethoxyphenyl)-1-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12614012.png)
![N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide](/img/structure/B12614013.png)
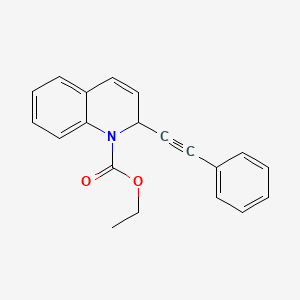
![Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-](/img/structure/B12614021.png)
![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B12614028.png)
![2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene](/img/structure/B12614035.png)
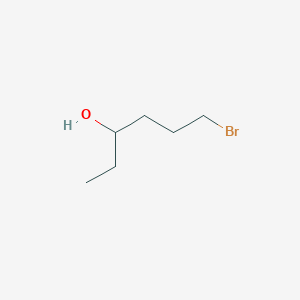

![2-[N-(Pyridin-2-yl)ethanimidoyl]aniline](/img/structure/B12614046.png)
![tert-Butyl{4-[(2S)-oxolan-2-yl]butoxy}diphenylsilane](/img/structure/B12614054.png)
